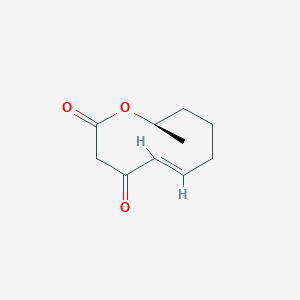

Diplodialide A

CAS No.:

Cat. No.: VC1857220

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O3 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | (2R,6E)-2-methyl-2,3,4,5-tetrahydrooxecine-8,10-dione |

| Standard InChI | InChI=1S/C10H14O3/c1-8-5-3-2-4-6-9(11)7-10(12)13-8/h4,6,8H,2-3,5,7H2,1H3/b6-4+/t8-/m1/s1 |

| Standard InChI Key | WUUZOPMVRPRTDR-YZCDNWJKSA-N |

| Isomeric SMILES | C[C@@H]1CCC/C=C/C(=O)CC(=O)O1 |

| Canonical SMILES | CC1CCCC=CC(=O)CC(=O)O1 |

Introduction

Chemical and Physical Properties

Molecular Properties

Diplodialide A is characterized by specific molecular parameters that define its chemical behavior. These properties are summarized in the following table:

Physical and Chemical Characteristics

Based on its computed properties, Diplodialide A exhibits the following physicochemical characteristics:

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 1.8 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 182.094294304 Da | |

| Topological Polar Surface Area | 43.4 Ų |

These properties indicate that Diplodialide A is moderately lipophilic (XLogP3-AA = 1.8), lacks hydrogen bond donors while possessing three hydrogen bond acceptors (the carbonyl and ether oxygens), and has a relatively rigid structure due to the absence of rotatable bonds . These characteristics are important determinants of its biological activity and interaction with biomolecular targets.

Synthetic Approaches to Diplodialide A

Early Synthesis by Ishida and Wada

One of the earliest total syntheses of Diplodialide A was reported by Ishida and Wada in 1977 . Their synthetic approach involved the γ-selenenylation of the dianion of a β-ketolactone group followed by selenoxide elimination . This pioneering work established the foundation for subsequent synthetic efforts and provided valuable insights into the reactivity of medium-sized lactones.

Ring-Closing Metathesis Approaches

More recent synthetic strategies have employed ring-closing metathesis (RCM) as a key step in constructing the ten-membered lactone ring of Diplodialide A. An asymmetric formal total synthesis was achieved starting from methyl acetoacetate and (R)-3-buten-2-ol, with the macrocyclic ring core constructed using RCM strategy in excellent yield . This approach represents a significant advancement in the synthesis of medium-sized lactones, offering improved efficiency and stereoselectivity.

Stereoselective Total Synthesis

A stereoselective total synthesis of Diplodialide A has been developed using commercially available (R)-propylene oxide as the starting material . This linear synthesis utilizes several key reactions:

-

Wittig reaction for olefin formation

-

Alkylation of 1,3-dithiane to establish the carbon framework

This synthetic route demonstrates an efficient approach to accessing Diplodialide A with controlled stereochemistry, which is essential for its biological activities.

Biological Activities

Enzyme Inhibitory Properties

Diplodialides, including Diplodialide A, have shown inhibitory activity against certain enzymes, highlighting their potential as lead compounds in drug discovery. These metabolites of microbial origin exhibit biological properties as steroid-hydroxylase inhibitors . The specific interaction between Diplodialide A and its enzymatic targets involves the recognition of its unique three-dimensional structure, particularly the stereochemistry at the C2 position and the (E)-configuration of the double bond.

Related Compounds

Other Diplodialides

Diplodialide A belongs to a family of related compounds that includes Diplodialide B and Diplodialide C . These compounds share a common ten-membered lactone framework but differ in their specific substitution patterns and stereochemistry. The synthesis of Diplodialide C has been reported alongside that of Diplodialide A in several studies, indicating the interest in this class of natural products .

Medium-Sized Lactones

Diplodialide A is part of a broader class of ten-membered lactones known as decanolides . These naturally occurring compounds have attracted attention due to their diverse biological activities and synthetic challenges. The structural complexity and potential applications of medium-sized lactones continue to drive research in this area, with Diplodialide A serving as a representative example.

Current Research and Future Directions

Research on Diplodialide A continues to evolve, with recent publications (as of 2025) focusing on improved synthetic methodologies and expanded investigations into its biological properties. The development of more efficient stereoselective approaches to Diplodialide A and related compounds remains an active area of research .

Future directions may include:

-

Exploration of structure-activity relationships through the synthesis of analogues

-

Detailed mechanistic studies of enzyme inhibition by Diplodialide A

-

Investigation of potential applications in agriculture or medicine

-

Development of catalytic asymmetric methods for the synthesis of Diplodialide A and related compounds

The ongoing interest in Diplodialide A reflects its significance as both a synthetic challenge and a potential lead compound for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume